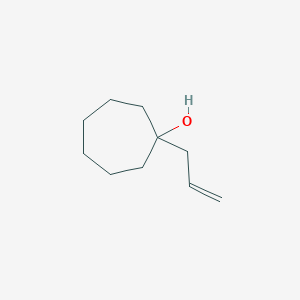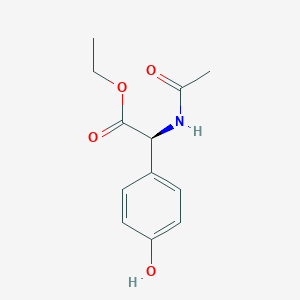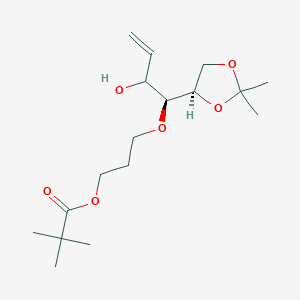
3-(((1S)-1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate is a complex organic compound characterized by its unique molecular structure. This compound features a dioxolane ring, a hydroxybutenyl group, and a pivalate ester, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate typically involves multiple stepsThe final step involves esterification with pivalic acid to form the pivalate ester .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hydroxybutenyl group can be reduced to form saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of new esters or amides.
科学研究应用
3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxybutenyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring provides structural stability, while the pivalate ester can undergo hydrolysis to release active intermediates .
相似化合物的比较
Similar Compounds
Tertiary Butyl Esters: Similar in structure due to the presence of the tert-butyl group.
Dioxolane Derivatives: Compounds containing the dioxolane ring.
Hydroxybutenyl Esters: Compounds with similar hydroxybutenyl groups.
Uniqueness
3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate is unique due to its combination of a dioxolane ring, hydroxybutenyl group, and pivalate ester. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C17H30O6 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxybut-3-enoxy]propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H30O6/c1-7-12(18)14(13-11-22-17(5,6)23-13)20-9-8-10-21-15(19)16(2,3)4/h7,12-14,18H,1,8-11H2,2-6H3/t12?,13-,14+/m1/s1 |
InChI 键 |
UYSZSQVRRIGWPG-IUZLNWEFSA-N |
手性 SMILES |
CC1(OC[C@@H](O1)[C@H](C(C=C)O)OCCCOC(=O)C(C)(C)C)C |
规范 SMILES |
CC1(OCC(O1)C(C(C=C)O)OCCCOC(=O)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


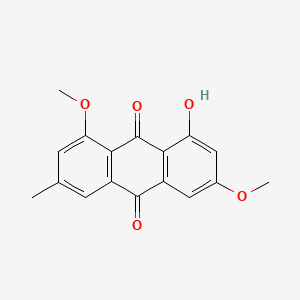
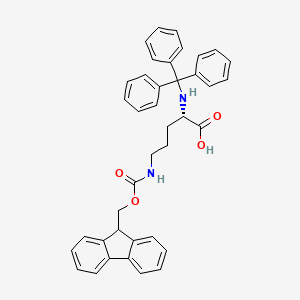

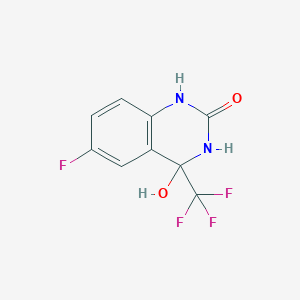

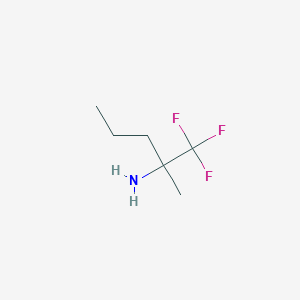
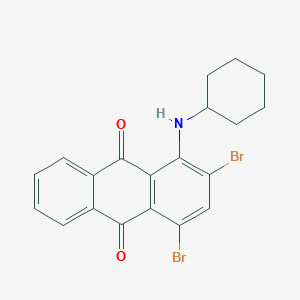
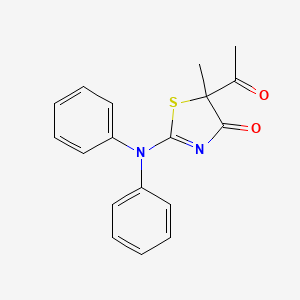

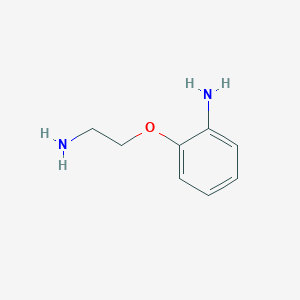
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

